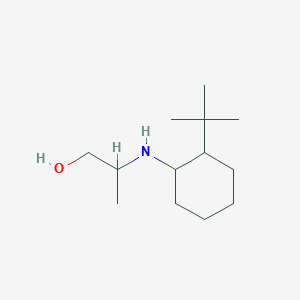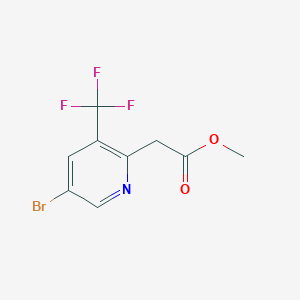
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amino group, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the following steps:
Formation of the tert-butylcyclohexylamine: This can be achieved by the alkylation of cyclohexylamine with tert-butyl halides under basic conditions.
Amination Reaction: The tert-butylcyclohexylamine is then reacted with an appropriate propanol derivative, such as 1-chloropropanol, under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the tert-butyl and propanol groups.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclohexane ring and propanol chain.
Propanolamines: Similar in having the propanol chain but differ in the substituents on the amino group.
Uniqueness
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to its combination of a cyclohexane ring, tert-butyl group, and propanol chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
2-[(2-tert-butylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(9-15)14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI-Schlüssel |
BQGYIJXCKRVMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)NC1CCCCC1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)

![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)

![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)


![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)


